molecular formula C18H24N2O7 B11499447 5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11499447
M. Wt: 380.4 g/mol
InChI Key: HVJJWUFDYHBIHK-UHFFFAOYSA-N
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Description

5,5-BIS({6,8-DIOXABICYCLO[321]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound featuring a unique bicyclic structure

Chemical Reactions Analysis

Types of Reactions

5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, pyridine, and boron trifluoride etherate . The reaction conditions vary depending on the desired product, with temperatures ranging from -78°C to room temperature.

Major Products

The major products formed from these reactions include various substituted bicyclic acetals and polymers with unique properties .

Scientific Research Applications

5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets through its bicyclic structure. The compound can undergo cationic polymerization, which proceeds through an SN2 mechanism involving the reverse side attachment of the monomer to the acetal carbon atom . This process is influenced by the reaction conditions, such as temperature and solvent polarity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific bicyclic structure and the presence of multiple functional groups, which provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

IUPAC Name

5,5-bis(6,8-dioxabicyclo[3.2.1]octan-2-yl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H24N2O7/c1-19-15(21)18(16(22)20(2)17(19)23,9-3-5-13-24-7-11(9)26-13)10-4-6-14-25-8-12(10)27-14/h9-14H,3-8H2,1-2H3

InChI Key

HVJJWUFDYHBIHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(C2CCC3OCC2O3)C4CCC5OCC4O5

Origin of Product

United States

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